4-(4-Chlorophenoxy)benzene-1-sulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Identification

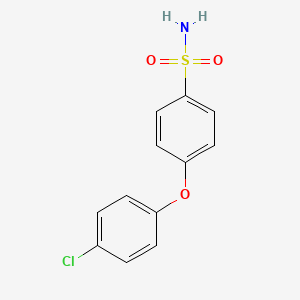

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which accurately reflects the structural organization of the molecule. This nomenclature follows the standardized naming conventions that prioritize the longest carbon chain and identify functional groups according to their precedence hierarchy. The compound features a benzene ring system that serves as the core structural framework, with a sulfonamide group attached at the 1-position and a 4-chlorophenoxy substituent positioned at the 4-position of the benzene ring. The phenoxy linkage creates an ether bridge between the two aromatic ring systems, resulting in a biaryl ether configuration that influences the overall molecular geometry and electronic properties.

The structural identification reveals a complex arrangement where the primary benzene ring carries the sulfonamide functional group, characterized by the sulfur atom bonded to two oxygen atoms and one nitrogen atom. The secondary aromatic ring, containing the chlorine substituent at the para position, is connected through an oxygen bridge to the primary ring system. This arrangement creates a molecular architecture that exhibits both hydrophilic characteristics due to the sulfonamide group and lipophilic properties arising from the aromatic chlorophenyl moiety. The systematic nomenclature also accounts for the specific regiochemistry of substitution patterns, ensuring unambiguous identification of the compound's structure. Advanced computational modeling studies have confirmed that this nomenclature accurately represents the spatial arrangement of atoms and the connectivity patterns within the molecule.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 900814-15-5, which serves as the definitive identifier for this compound in chemical databases and literature. This unique numerical identifier facilitates unambiguous identification across various chemical information systems and ensures consistency in scientific communications. Alternative registry numbers have been documented, including 1094222-85-1, which may represent different salt forms or polymorphic variants of the compound. The multiplicity of Chemical Abstracts Service numbers often reflects the complex nature of chemical registration processes and the potential for structural variations or alternative synthetic routes.

The compound is also catalogued under various molecular database identifiers, including the Molecular Design Limited number MFCD11106186, which provides additional verification of its chemical identity. These alternative identifiers serve crucial roles in chemical inventory management, regulatory compliance, and cross-referencing between different chemical databases. International chemical nomenclature systems have assigned specific codes that facilitate global communication among researchers and regulatory agencies. The systematic cataloguing of these identifiers ensures that the compound can be accurately tracked through supply chains, research publications, and patent applications, preventing confusion that might arise from alternative naming conventions or structural representations.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₀ClNO₃S, representing a precisely defined atomic composition that governs the compound's fundamental properties. This formula indicates the presence of twelve carbon atoms forming the aromatic framework, ten hydrogen atoms providing the necessary bonding completion, one chlorine atom serving as a halogen substituent, one nitrogen atom integral to the sulfonamide functionality, three oxygen atoms distributed between the ether linkage and sulfonamide group, and one sulfur atom central to the sulfonamide moiety. The molecular weight is calculated as 283.73 grams per mole, which places the compound within a moderate molecular weight range suitable for various pharmaceutical and materials science applications.

| Atomic Component | Quantity | Atomic Weight (amu) | Total Contribution (amu) |

|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 |

| Hydrogen | 10 | 1.008 | 10.080 |

| Chlorine | 1 | 35.453 | 35.453 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 3 | 15.999 | 47.997 |

| Sulfur | 1 | 32.065 | 32.065 |

| Total | 18 | - | 283.734 |

The molecular weight analysis reveals important information about the compound's behavior in various chemical and biological systems. The relatively moderate molecular weight suggests favorable properties for membrane permeability and bioavailability considerations, while the specific atomic composition indicates potential for hydrogen bonding interactions through the sulfonamide group and halogen bonding through the chlorine substituent. The presence of three oxygen atoms provides multiple sites for potential coordination with metal centers or participation in hydrogen bonding networks, which can significantly influence crystallization behavior and intermolecular interactions in solid-state structures.

Simplified Molecular Input Line Entry System Notation and Three-Dimensional Conformational Studies

The Simplified Molecular Input Line Entry System notation for this compound is represented as O=S(C1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)(N)=O, which provides a linear textual representation of the molecular structure. This notation system enables computational processing and database searching while maintaining complete structural information about atomic connectivity and bonding patterns. The Simplified Molecular Input Line Entry System string captures the essential structural features including the sulfonamide group with its characteristic sulfur-oxygen double bonds, the ether linkage connecting the two aromatic rings, and the chlorine substituent on the terminal phenyl ring.

Alternative Simplified Molecular Input Line Entry System representations found in chemical databases include variations that may reflect different starting points for the linear notation generation algorithm. The canonical form ensures consistency across different software platforms and chemical databases. Three-dimensional conformational studies utilizing computational chemistry methods have revealed important insights into the preferred spatial arrangements of the molecule. The phenoxy linkage introduces a flexible torsional degree of freedom that allows rotation around the carbon-oxygen bond, leading to multiple conformational states with different energies. Molecular dynamics simulations suggest that the compound can adopt various conformations depending on the surrounding chemical environment, with the aromatic rings capable of adopting coplanar or twisted arrangements based on steric and electronic factors.

The conformational flexibility of the molecule has significant implications for its interactions with biological targets and its behavior in crystal packing arrangements. Quantum mechanical calculations at the density functional theory level have identified preferred conformational states and energy barriers for rotation around the ether linkage. These studies indicate that the molecule exhibits moderate conformational flexibility, with energy differences between conformers typically ranging from 2 to 8 kilocalories per mole, suggesting that multiple conformational states may be populated at room temperature.

Crystalline Structure and Polymorphic Forms

The crystalline structure of this compound represents a complex three-dimensional arrangement of molecules held together by various intermolecular forces including hydrogen bonding, halogen bonding, and aromatic stacking interactions. Current crystallographic databases have limited detailed structural information about specific polymorphic forms of this compound, suggesting that comprehensive single-crystal x-ray diffraction studies remain an area for future investigation. The presence of multiple functional groups capable of participating in directional intermolecular interactions suggests the potential for rich polymorphic behavior, which is common among sulfonamide compounds.

The sulfonamide group provides multiple sites for hydrogen bonding interactions, with the nitrogen atom serving as both a hydrogen bond donor and acceptor, while the sulfur-oxygen bonds can participate as hydrogen bond acceptors. The chlorine substituent introduces additional complexity through potential halogen bonding interactions, which have become increasingly recognized as important structure-directing forces in crystal engineering. The aromatic ring systems enable π-π stacking interactions that can contribute to the overall stability of crystalline phases. These multiple interaction modes create a complex energy landscape for crystal packing, potentially leading to the formation of different polymorphic forms under varying crystallization conditions.

Advanced techniques such as high-resolution powder x-ray diffraction and differential scanning calorimetry would be valuable for characterizing potential polymorphic forms and their thermal behavior. The study of high Z′ crystal structures, where multiple molecules occupy the asymmetric unit, has revealed important insights into the factors governing complex crystalline arrangements. Such studies are particularly relevant for sulfonamide compounds, which often exhibit complex packing behaviors due to their hydrogen bonding capabilities and conformational flexibility. The development of computational crystal structure prediction methods offers promising approaches for identifying potential polymorphic forms and understanding the factors that control their relative stability.

Properties

IUPAC Name |

4-(4-chlorophenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFMUGRTZZGJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Chlorophenoxy)benzene-1-sulfonamide is an organic compound belonging to the arylsulfonamide class, characterized by a chlorophenoxy group attached to a benzene ring along with a sulfonamide functional group. Its chemical formula is C₁₂H₁₃ClN₁O₂S. This compound has gained attention due to its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, particularly against Gram-positive bacteria. The presence of the chlorophenoxy group in this compound may enhance its lipophilicity, which could improve its ability to penetrate bacterial membranes. Studies have indicated that similar compounds exhibit significant antibacterial activity, suggesting that this compound may also possess such properties.

Anti-inflammatory and Antitumor Activities

Research has shown that sulfonamide derivatives can exhibit anti-inflammatory and antitumor activities. For instance, compounds with structural similarities to this compound have been reported to inhibit inflammatory pathways and demonstrate cytotoxic effects on cancer cells. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in inflammation and tumor progression .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors, inhibiting their function. For example, studies have highlighted its potential binding affinity to various biological targets, influencing metabolic pathways.

- Modulation of Gene Expression : Similar compounds have been shown to affect gene expression related to cell survival and proliferation, which could be relevant for its antitumor effects .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in inhibiting the growth of specific bacterial strains. For instance, research indicates that derivatives of sulfonamides can significantly reduce bacterial colonies in controlled environments, suggesting a promising role in antibiotic development.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest that this compound may alter perfusion pressure and coronary resistance in isolated rat heart models, indicating cardiovascular implications . Further research is necessary to elucidate these effects and establish dosage guidelines.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Contains an amino group instead of chloro | Antibacterial properties |

| N-(p-Toluenesulfonyl)-p-toluenesulfonamide | Substituted with methyl groups | Antimicrobial activity |

| 2-(Isopropylamino)-N-(4-sulfamoylphenyl)acetamide | Contains isopropyl amine | Antitumor activity |

The structural uniqueness of this compound lies in its specific combination of functional groups, which may offer distinct pharmacological profiles compared to other similar compounds. This arrangement could lead to enhanced efficacy or reduced side effects in therapeutic applications.

Scientific Research Applications

Biological Activities

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial effects, particularly against Gram-positive bacteria. The specific structure of 4-(4-Chlorophenoxy)benzene-1-sulfonamide may enhance its efficacy compared to traditional sulfonamides. Studies indicate that compounds with similar structures can exhibit anti-inflammatory and antitumor activities as well.

Enzyme Inhibition

Research has shown that this compound may act as an enzyme inhibitor by binding to active sites of specific enzymes. This mechanism can lead to the inhibition of metabolic pathways, making it a candidate for therapeutic applications in conditions such as cancer and inflammation .

Case Studies

-

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in specific leukemia cell lines, suggesting potential as an anticancer agent . -

Enzyme Targeting

A study investigated the binding affinity of this compound to human carbonic anhydrases (CAs), which are crucial for regulating pH and CO₂ transport in tissues. The compound exhibited strong inhibition of certain CA isoforms, indicating its potential use in treating conditions like glaucoma and cancer . -

Comparative Efficacy

Comparative studies have highlighted that slight modifications in the chemical structure of sulfonamides can significantly influence their biological activity. For instance, altering the substituent from chlorine to fluorine has been shown to affect the electronic properties and reactivity of related compounds, which could guide future drug design efforts .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares 4-(4-Chlorophenoxy)benzene-1-sulfonamide with structurally related sulfonamide derivatives:

Key Observations:

- Reactivity: Sulfonyl chloride derivatives (e.g., ) are more reactive than sulfonamides, making them suitable intermediates for further functionalization .

- Biological Targets: Pyrazole-containing analogs () may target cyclooxygenase (COX) enzymes, while the chlorophenoxy group in the target compound is linked to antimycobacterial activity ().

Physicochemical Properties

- Solubility: The hydroxyphenyl derivative () exhibits higher aqueous solubility due to its polar hydroxyl group, whereas triply chlorinated derivatives () are highly lipophilic .

- Acidity: Sulfonamide protons (pKa ~10) are influenced by electron-withdrawing groups. The chlorophenoxy group may slightly decrease the pKa compared to unsubstituted sulfonamides, enhancing hydrogen-bonding capacity .

- Spectroscopic Data: IR Spectroscopy: Sulfonamide vibrations (∼1150 cm⁻¹ for S=O) are consistent across analogs. Pyrazole-containing compounds show additional C=N stretches near 1600 cm⁻¹ . NMR: The chlorophenoxy group in the target compound would produce distinct aromatic proton shifts (δ 7.2–7.8 ppm) compared to pyrazole protons (δ 6.5–7.5 ppm in ) .

Research Findings and Limitations

- Contradictions: While chlorophenoxy groups enhance lipophilicity, excessive chlorination (e.g., ) may reduce bioavailability due to poor solubility .

- Knowledge Gaps: Direct pharmacological data for this compound are sparse; most inferences are drawn from analogs.

Preparation Methods

Sulfonyl Chloride Intermediate Preparation

A key precursor in the synthesis of 4-(4-Chlorophenoxy)benzene-1-sulfonamide is 4-chlorobenzenesulfonyl chloride. According to patent EP0115328B1, this intermediate can be prepared by sulfonation of chlorobenzene using chlorosulfonic acid and thionyl chloride:

-

- Chlorobenzene is reacted with approximately 1.6 moles of chlorosulfonic acid and an excess of thionyl chloride (up to 3.2 moles per mole of chlorobenzene).

- The reaction is typically conducted under conditions that allow the formation of a melt of 4-chlorobenzenesulfochloride.

- Reaction gases (SO2 and HCl) are managed via a two-stage exhaust gas scrubber system for environmental control and reagent recovery.

-

- The crude 4-chlorobenzenesulfochloride melt can be purified by vacuum distillation without expensive fractionation.

- It may contain 4,4'-dichlorodiphenyl sulfone as a byproduct, which can be separated by filtration or crystallization during subsequent steps.

This intermediate is essential for subsequent amination to form the sulfonamide group.

Amination to Form this compound

The sulfonyl chloride intermediate is reacted with ammonia or amines to form the sulfonamide:

-

- The crude 4-chlorobenzenesulfochloride melt is treated with an aqueous solution, suspension, or emulsion of ammonia or primary/secondary amines.

- Reaction temperatures range from 0 to 100 °C, preferably 20 to 80 °C, with stirring over 1 to 5 hours.

- The amine reacts with the sulfonyl chloride to form the sulfonamide linkage.

-

- After reaction, the mixture is often neutralized or acidified to precipitate the sulfonamide product.

- The product is isolated by filtration, washing, and drying.

- Yields are reported to be high; for example, 4-chlorobenzenesulfamide was obtained in 90.9% yield with a melting point of 146 °C in a representative example.

This method is applicable for preparing water-soluble sulfonamides and is adaptable to different amines, including aromatic amines that can introduce the phenoxy group.

Alternative Synthetic Routes and Modifications

Additional methods and modifications relevant to the synthesis of sulfonamide derivatives include:

Research Findings and Characterization

Although direct literature on this compound is limited, related sulfonamide syntheses provide insight:

Synthesis of Related Sulfonamides:

- Studies report sulfonamide formation by reacting aryl sulfonyl chlorides with various amines, including aromatic amines, under mild conditions with high yields and purity.

- Characterization is typically done by 1H-NMR and 13C-NMR spectroscopy, confirming the sulfonamide bond and aromatic substitution patterns.

-

- Sulfonamides are widely synthesized via sulfonyl chloride intermediates and amination, a method well-established in medicinal chemistry for generating compounds with antimicrobial, anticancer, and enzyme inhibitory activities.

- The preparation methods emphasize control of reaction conditions to optimize yield and purity, which is critical for biological activity.

Summary Table of Preparation Steps

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize intermediate isolation.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural elucidation employs:

X-ray Crystallography : Resolves bond lengths, angles, and torsion angles. For example, the sulfonamide S=O bond typically measures ~1.43 Å, consistent with resonance stabilization .

Spectroscopy :

- NMR : H NMR reveals splitting patterns for aromatic protons (δ 7.2–7.8 ppm) and NH groups (δ ~5.5 ppm, broad singlet). C NMR confirms the sulfonamide carbon at δ ~140 ppm .

- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.